molecular formula C7H2BrCl2FO B1448993 2-Bromo-4-chloro-6-fluorobenzoyl chloride CAS No. 1805575-89-6

2-Bromo-4-chloro-6-fluorobenzoyl chloride

Cat. No.: B1448993
CAS No.: 1805575-89-6
M. Wt: 271.89 g/mol
InChI Key: TXXVTZUHSKWTHO-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. This compound is a member of the benzoyl chloride family, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of hydrogen atoms on the benzene ring with bromine, chlorine, and fluorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the reactive nature of the compound and the potential release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine, bromine, or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

2-Bromo-4-chloro-6-fluorobenzoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzoyl chloride involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is due to the presence of the highly electrophilic benzoyl chloride group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a benzoyl chloride group.

    4-Bromo-2-chloro-6-fluorobenzoyl chloride: Similar in structure but with different positions of the halogen atoms.

Uniqueness

2-Bromo-4-chloro-6-fluorobenzoyl chloride is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-4-chloro-6-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-3(9)2-5(11)6(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXVTZUHSKWTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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